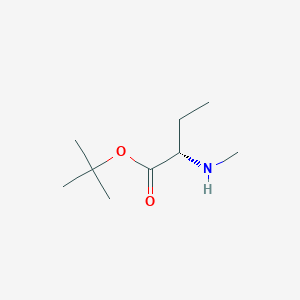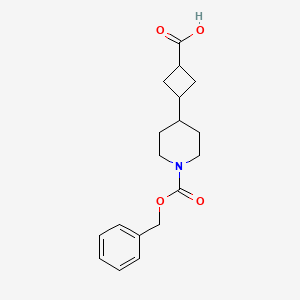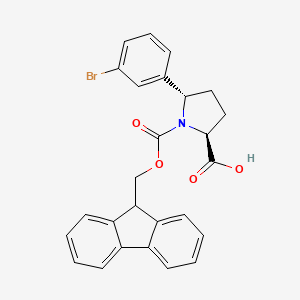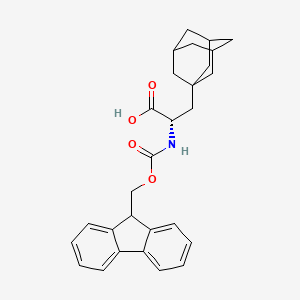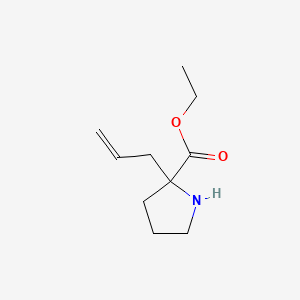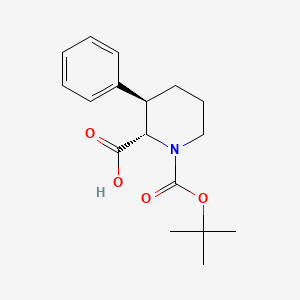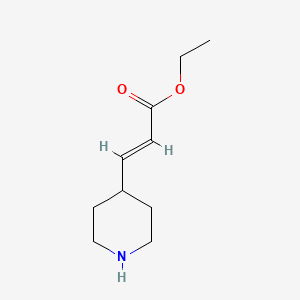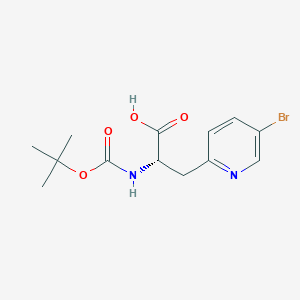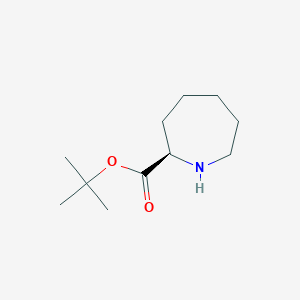
(R)-Azepane-2-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Azepane-2-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of azepane derivativesThe tert-butyl ester group is commonly used as a protecting group in organic synthesis due to its stability and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Azepane-2-carboxylic acid tert-butyl ester typically involves the esterification of ®-Azepane-2-carboxylic acid with tert-butyl alcohol. One common method involves the use of bis(trifluoromethanesulfonyl)imide as a catalyst in tert-butyl acetate, which affords the tert-butyl ester in good yields . Another method involves the reaction of ®-Azepane-2-carboxylic acid with tert-butyl hydroperoxide under metal-free conditions, which proceeds smoothly to form the desired ester .
Industrial Production Methods
Industrial production of tert-butyl esters often involves the use of flow microreactor systems, which offer higher efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous production of tert-butyl esters with improved safety and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-Azepane-2-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: The ester group can be substituted using nucleophiles such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Common reagents used in the reactions of ®-Azepane-2-carboxylic acid tert-butyl ester include:
Oxidizing agents: KMnO₄, OsO₄, chromium trioxide (CrO₃).
Reducing agents: H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄.
Nucleophiles: RLi, RMgX, RCuLi, enolates, NH₃, RNH₂, NaOCH₃.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions yield alcohols or amines .
Scientific Research Applications
®-Azepane-2-carboxylic acid tert-butyl ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ®-Azepane-2-carboxylic acid tert-butyl ester involves the formation of a tetrahedral intermediate during nucleophilic acyl substitution reactions . The tert-butyl ester group is stable against various nucleophiles and reducing agents, making it an effective protecting group for carboxylic acids . The decomposition of tert-butyl esters involves the detachment of isobutylene, facilitated by the transfer of a proton from the tert-butyl substituent to the carbonyl oxygen atom .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: Used as a solvent and in the synthesis of tert-butyl esters.
tert-Butyl carbamate: Employed as a protecting group for amines.
tert-Butyl ether: Used as a solvent and in the synthesis of tert-butyl derivatives.
Uniqueness
®-Azepane-2-carboxylic acid tert-butyl ester is unique due to its azepane ring structure, which imparts distinct chemical and physical properties compared to other tert-butyl esters. The presence of the nitrogen atom in the azepane ring enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl (2R)-azepane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)9-7-5-4-6-8-12-9/h9,12H,4-8H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYRCNMUNXPDKL-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCCCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(Benzyloxy)carbonyl]amino}cyclohex-1-ene-1-carboxylic acid](/img/structure/B8138298.png)
![2-[3-(Boc-amino)propoxy]-acetic acid](/img/structure/B8138311.png)
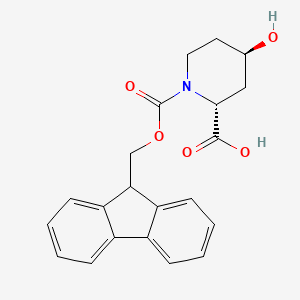
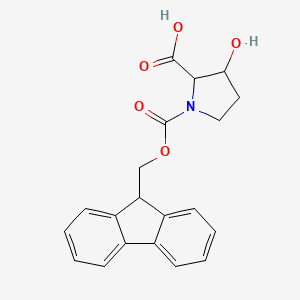
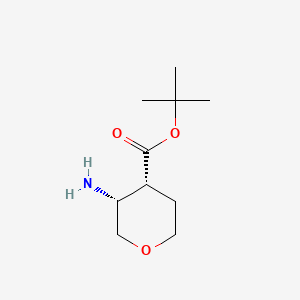
![rel-(3aS,6aR)-5-(tert-Butoxycarbonyl)hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B8138332.png)
